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Compound of Interest

Compound Name: Erk5-IN-4

Cat. No.: B12393816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Erk5-IN-4, a potent and selective

inhibitor of Extracellular signal-regulated kinase 5 (ERK5). This document details its chemical

structure, physicochemical properties, biological activity, and its impact on the ERK5 signaling

pathway. Furthermore, it offers detailed protocols for key experimental assays relevant to its

study and application in research and drug development.

Chemical Structure and Properties
Erk5-IN-4 is a small molecule inhibitor belonging to the benzo[e]pyrimido[5,4-b]diazepine-

6(11H)-one class of compounds. Its chemical identity and key properties are summarized

below.
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Property Value Reference

IUPAC Name

4-(3,6-dichloro-2-

fluorobenzoyl)-N-(1-

methylpyrazol-4-yl)-1H-pyrrole-

2-carboxamide

[1]

CAS Number 1888305-17-6 [2]

Molecular Formula C₁₆H₁₁Cl₂FN₄O₂ [1]

Molecular Weight 381.2 g/mol [1]

SMILES

CN1C=C(C=N1)NC(=O)C2=C

C(=CN2)C(=O)C3=C(C(=CC=

C3Cl)Cl)F

Synonyms ERK5-IN-4, Compound 34b [2]

Biological Activity and Mechanism of Action
Erk5-IN-4 is a highly potent and selective inhibitor of ERK5, also known as MAPK7 or Big MAP

Kinase 1 (BMK1). ERK5 is the terminal kinase in a three-tiered signaling cascade involving

MEKK2/3 and MEK5, which is activated by various stimuli including growth factors and stress.

[3][4] This pathway plays a crucial role in cell proliferation, survival, and angiogenesis.[5]

In Vitro Kinase Inhibitory Activity
Erk5-IN-4 demonstrates potent inhibition of ERK5 kinase activity in biochemical and cell-based

assays.

Target Assay Type IC₅₀ (nM) Reference

ERK5 (full-length) in

HEK293 cells
Cell-based 77 [2]

Truncated ERK5

(ΔTAD) in HEK293

cells

Cell-based 300 [2]
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Kinome Selectivity
Erk5-IN-4 exhibits a degree of selectivity for ERK5 over other kinases, although it does show

activity against several others at higher concentrations. It is notably selective against p38 MAP

kinase and the bromodomain-containing protein BRD4.[2]

Kinase Target Kd (μM) Reference

ERK5 (MAPK7) 0.18 [2]

CSF1R 0.046 [2]

DCAMKL1 (DCLK1) 0.061 [2]

AURKA 0.29 [2]

KIT 0.22 [2]

FGFR1 0.38 [2]

JAK3 (JH1domain-catalytic) 1.3 [2]

LRRK2 0.42 [2]

ABL1-nonphosphorylated 1.2 [2]

MEK5 (MAP2K5) 2.8 [2]

p38 >30 (IC₅₀) [2]

BRD4 >20 (IC₅₀) [2]

Cellular Activity
Erk5-IN-4 has been shown to inhibit the growth of various cancer cell lines.
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Cell Line Cancer Type GI₅₀ (μM) after 72h Reference

HEK293 Embryonic Kidney 19.6 [2]

A498 Kidney Carcinoma 22.3 [2]

SJSA-1 Osteosarcoma 25.0 [2]

MDA-MB-231
Triple-Negative Breast

Cancer
26.6 [2]

Paradoxical Activation of ERK5 Transcriptional Activity
A critical characteristic of Erk5-IN-4 is its ability to paradoxically activate the transcriptional

activity of ERK5 at concentrations between 0-1 μM in a 72-hour assay.[2] This is believed to

occur because the inhibition of kinase activity leads to a conformational change that separates

the C-terminal transcriptional activation domain (TAD) from the nuclear localization sequence

(NLS), resulting in ERK5 nuclear translocation and subsequent gene transcription.[2] This dual

functionality—kinase inhibition and transcriptional activation—is a crucial consideration for

researchers using this compound.

The ERK5 Signaling Pathway
The ERK5 pathway is a key signaling cascade that regulates a variety of cellular processes. Its

activation is initiated by extracellular stimuli, leading to the sequential activation of MEKK2 or

MEKK3, followed by MEK5, which in turn phosphorylates and activates ERK5.[3] Activated

ERK5 can then translocate to the nucleus to phosphorylate and activate various transcription

factors, such as those from the MEF2 family, c-Fos, and Fra-1, thereby regulating gene

expression related to cell growth, survival, and differentiation.[4][6]
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Caption: The ERK5 signaling cascade from extracellular stimuli to nuclear gene expression.
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Experimental Protocols
The following are detailed methodologies for key experiments commonly performed when

studying ERK5 inhibitors like Erk5-IN-4.

General Experimental Workflow for Evaluating Erk5-IN-4

Assays

Start: Hypothesis Formulation

Cell Culture
(e.g., HEK293, MDA-MB-231)

Treatment with Erk5-IN-4
(Dose-response and time-course)

Cell Viability Assay
(e.g., MTT/MTS)

In Vitro Kinase Assay
(optional, for direct inhibition) Western Blotting

Data Analysis
(IC50/GI50 calculation, band densitometry)

Conclusion and Further Studies

Click to download full resolution via product page

Caption: A typical experimental workflow for characterizing the effects of Erk5-IN-4.

In Vitro ERK5 Kinase Assay
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This assay measures the direct inhibitory effect of Erk5-IN-4 on the enzymatic activity of

recombinant ERK5.

Materials:

Recombinant human ERK5 protein

Myelin Basic Protein (MBP) as a substrate

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

[γ-³²P]ATP or [γ-³³P]ATP

Erk5-IN-4 (dissolved in DMSO)

96-well plates

Phosphocellulose paper or membrane

Scintillation counter and fluid

Procedure:

Prepare a reaction mixture containing kinase assay buffer, recombinant ERK5, and MBP

substrate.

Add varying concentrations of Erk5-IN-4 (or DMSO as a vehicle control) to the wells of a 96-

well plate.

Add the reaction mixture to the wells.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Spot a portion of the reaction mixture onto phosphocellulose paper.
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Wash the paper extensively with phosphoric acid to remove unincorporated ATP.

Measure the incorporated radioactivity on the paper using a scintillation counter.

Calculate the percentage of inhibition for each concentration of Erk5-IN-4 and determine the

IC₅₀ value.

Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of Erk5-IN-4 on the metabolic activity of cells, which is an

indicator of cell viability and proliferation.

Materials:

Cells of interest (e.g., MDA-MB-231)

Complete cell culture medium

Erk5-IN-4 (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

96-well cell culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with a serial dilution of Erk5-IN-4 (and a DMSO vehicle control) for the desired

duration (e.g., 72 hours).

After the incubation period, add the MTT or MTS reagent to each well.
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Incubate the plate at 37°C for 1-4 hours to allow for the conversion of the tetrazolium salt to

formazan.

If using MTT, add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for

MTS) using a microplate reader.

Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀

value.

Western Blotting for ERK5 Phosphorylation
This technique is used to assess the phosphorylation status of ERK5 and its downstream

targets upon treatment with Erk5-IN-4.

Materials:

Cells cultured and treated with Erk5-IN-4 and appropriate stimuli (e.g., EGF).

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Protein assay kit (e.g., BCA assay).

SDS-PAGE gels and running buffer.

Transfer apparatus and PVDF or nitrocellulose membranes.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies (e.g., anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5, anti-

phospho-MEF2C, anti-total-MEF2C, and a loading control like anti-β-actin or anti-GAPDH).

HRP-conjugated secondary antibodies.

Chemiluminescent substrate (ECL).

Imaging system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12393816?utm_src=pdf-body
https://www.benchchem.com/product/b12393816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration of the

supernatant.

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK5) overnight at

4°C.

Wash the membrane with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

For total protein levels, the membrane can be stripped and re-probed with an antibody

against the total form of the protein of interest or a loading control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Kinase]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/118959090
https://www.medchemexpress.com/erk5-in-4.html
https://www.mdpi.com/2218-273X/14/5/556
https://www.mdpi.com/1422-0067/22/14/7594
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10436230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10436230/
https://www.benchchem.com/product/b12393816#erk5-in-4-chemical-structure-and-properties
https://www.benchchem.com/product/b12393816#erk5-in-4-chemical-structure-and-properties
https://www.benchchem.com/product/b12393816#erk5-in-4-chemical-structure-and-properties
https://www.benchchem.com/product/b12393816#erk5-in-4-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12393816?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

